Fomblin z-15

Description

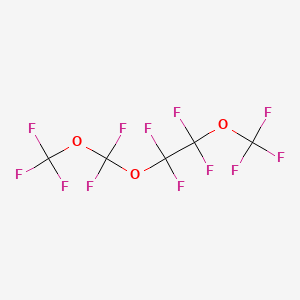

Structure

3D Structure

Properties

Molecular Formula |

C5F12O3 |

|---|---|

Molecular Weight |

336.03 g/mol |

IUPAC Name |

1-[difluoro(trifluoromethoxy)methoxy]-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane |

InChI |

InChI=1S/C5F12O3/c6-1(7,18-3(10,11)12)2(8,9)19-5(16,17)20-4(13,14)15 |

InChI Key |

BYUOYHBBXCQDJS-UHFFFAOYSA-N |

Canonical SMILES |

C(C(OC(F)(F)F)(F)F)(OC(OC(F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Synthesis Methodologies and Functionalization Strategies for Fomblin Z 15 Derivatives

Advanced Synthetic Routes for Linear Perfluoropolyether Backbones Relevant to Fomblin Z-Type Structures

The industrial synthesis of the Fomblin Z backbone is primarily achieved through a proprietary process involving the UV-light-activated photooxidation of perfluoroalkene monomers, specifically tetrafluoroethylene (B6358150) (TFE). acs.orgsyensqo.comgoogle.com This low-temperature reaction between TFE and oxygen proceeds via a radical mechanism, leading to the formation of a peroxidic polyether. google.com

Photooxidation: Tetrafluoroethylene undergoes oxidation in the presence of UV radiation at low temperatures. This step creates a polymer chain with peroxy (–O–O–) linkages interspersed within the perfluoroether backbone. google.com

Thermal Treatment: The resulting peroxidic polymer is subjected to a controlled thermal treatment. This step is designed to break the unstable peroxy bonds, reducing the molecular weight and stabilizing the polymer backbone. google.com

End-Group Neutralization: The polymer chains at this stage are terminated with reactive acyl fluoride (B91410) (–COF) groups. acs.org These are subsequently neutralized, often by direct fluorination at elevated temperatures (100°C to 250°C) or with UV radiation at lower temperatures (50°C to 120°C), to yield inert trifluoromethyl (–CF₃) end groups. google.com The resulting structure is the base Fomblin Z polymer. researchgate.net

This versatile technology platform allows for the production of various structures over a wide range of molecular weights. syensqo.com Alternative synthetic routes for linear PFPEs have also been developed. One such method involves a four-step process starting from simple glycols and tetrafluoroethylene, which includes dehydrofluorination to create bis(trifluorovinyl)alkyl ethers, followed by polymerization and a final direct fluorination step. researchgate.net This route offers the potential to create PFPEs with more regularly sequenced repeat units by varying the diols used in the process. researchgate.net

Targeted Functionalization Techniques for Modifying Fomblin Z-15 Chain Ends

The true versatility of Fomblin Z polymers for specialized applications is unlocked through the targeted functionalization of their chain ends. acs.org The synthesis process naturally yields acyl fluoride (–COF) end groups, which serve as a versatile starting point for a variety of chemical transformations. acs.org These reactive ends can be converted into several other functional groups; for example, hydrolysis with water produces carboxylic acids (–COOH), reaction with an alcohol leads to esters, and amidation with an amine gives the corresponding amide. acs.org Further reduction of these ester or amide derivatives can yield hydroxyl (–CH₂OH) or amine-terminated (–CH₂NH₂) PFPAEs, respectively. acs.org These end-group modifications are critical as they can modulate the material's intrinsic properties, such as viscosity and solubility, and extrinsic properties like lubricity, superhydrophobicity, and the ability to react further. acs.org The primary chemical strategies for these modifications include condensation reactions, nucleophilic substitutions, click chemistry, and radical reactions. acs.orgresearchgate.net

Condensation Reactions in Fomblin Z-Type Functionalization

Condensation reactions are a foundational method for modifying Fomblin Z derivatives, typically involving the joining of two molecules with the elimination of a small molecule like water. nih.gov A prominent example is the acid-catalyzed esterification between a carboxylic acid-terminated Fomblin Z and a hydrogenated alcohol. acs.org Due to the strong electron-withdrawing effect of the perfluorinated chain, the terminal carboxylic acid group is highly acidic, facilitating this reaction. acs.org

Another significant condensation reaction is the formation of an imine (or Schiff base) through the reaction of an amine-terminated PFPAE with an aldehyde or ketone. acs.org This reaction proceeds with the loss of a water molecule and has been successfully demonstrated with benzaldehyde (B42025) and a secondary amine-terminated PFPAE. acs.org Furthermore, esterification can occur between hydroxyl-terminated (like Fomblin Z-DOL) and carboxylic acid-terminated (like Fomblin Z-DIAC) PFPEs at elevated temperatures, creating a larger, covalently bonded lubricant structure. tribologia.eu

Nucleophilic Substitution Approaches for Fomblin Z-Type Derivatives

Nucleophilic substitution is a powerful tool for introducing a wide array of functionalities onto the Fomblin Z backbone. acs.org In these reactions, a nucleophile replaces a leaving group on the terminal carbon of the polymer chain. nih.gov To facilitate these reactions, the terminal hydroxyl groups of common derivatives like Fomblin Z-DOL are often converted into better leaving groups. acs.org Sulfonic esters, for instance, are excellent leaving groups compared to the hydroxyl group and can be readily prepared from the corresponding alcohol. acs.org

Once activated, these PFPAE derivatives can react with various nucleophiles. Research has demonstrated the successful nucleophilic substitution of Fomblin Z-DOL onto several substrates, showcasing the versatility of this approach. acs.org

| Substrate | Reaction Description | Reference |

|---|---|---|

| 1-Fluoro-4-nitrobenzene | The Fomblin Z-DOL alkoxide acts as a nucleophile, displacing the fluoride on the aromatic ring. | acs.org |

| 1-Chloro-3,4-dinitrobenzene | The substitution reaction targets the activated chlorine atom on the dinitrobenzene ring. | acs.org |

| Trichlorotriazine | Fomblin Z-DOL can be grafted onto the cyclotriphosphazene (B1200923) ring by displacing one or more chlorine atoms. These products have been studied for their tribological properties. | acs.org |

Click Chemistry Applications in Fomblin Z-Type Polymer Modification

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and highly specific, generating minimal byproducts. mdpi.com These reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), have become a powerful tool for polymer modification and the design of functional interfaces. rsc.orgresearchgate.net The application of click chemistry is recognized as one of the primary methods for the chemical modification of perfluoropolyalkylethers. acs.orgresearchgate.net

This strategy allows for the efficient covalent linking of Fomblin Z chains to other molecules or surfaces, provided they are prepared with complementary "clickable" functional groups (e.g., an azide (B81097) or alkyne). Post-polymerization modification using click reactions is an effective method to introduce complex functionalities onto a polymer. rsc.org While specific, detailed examples for this compound are not extensively documented in broad literature, the principles of click chemistry are widely applied to polymer systems and are cited as a key synthetic route for PFPAE functionalization, enabling the creation of well-defined, complex polymer architectures. acs.orgnih.gov

Radical Reaction Pathways for Fomblin Z-Type Functionalization

Radical reactions offer another distinct pathway for the functionalization of Fomblin Z polymers. acs.orgresearchgate.net These reactions proceed through highly reactive radical intermediates and can be used to form new carbon-carbon or carbon-heteroatom bonds. nih.govnih.gov A common strategy involves the use of halide-terminated PFPAEs as precursors for radical generation. acs.org For instance, diiodide derivatives of Fomblin can be synthesized from acyl fluoride or acyl chloride precursors. acs.org

In the presence of a radical initiator, these halide-ended compounds can initiate radical reactions for further synthesis. acs.org Radical C-H functionalization, often initiated by a hydrogen-atom transfer (HAT) step, allows for the modification of organic molecules that can then be attached to the PFPAE chain. nih.gov This approach, categorized under "radical relay" mechanisms, expands the scope of possible modifications, allowing for the functionalization of the generated radical by a separate reagent or catalyst. nih.govresearchgate.net

Control over Molecular Architecture in this compound Synthesis for Specific Research Applications

Control over the molecular architecture—including molecular weight, molecular weight distribution, and the chemical nature of the end groups—is paramount for tailoring this compound derivatives for specific, high-performance applications. google.comresearchgate.net The synthesis process itself offers a degree of control; for example, the final polymer can be distilled to isolate fractions with a narrower molecular weight distribution. google.com

The most powerful tool for controlling the architecture for specific functions is the strategic selection of terminal functional groups. By modifying the chain ends, the polymer's interaction with surfaces and other materials can be precisely engineered. acs.org For instance, carbonate-ended PFPAEs were specifically synthesized for use as polymer electrolytes in lithium batteries, where their low glass transition temperature and thermal stability were advantageous. acs.org

A clear example of this structure-property relationship is seen in tribological applications. A study comparing Fomblin Z polymers of nearly identical molecular weight but with different end groups demonstrated significant differences in performance. illinois.edu

| End-Group Functionality | Observed Shear Response | Plausible Interaction Mechanism | Reference |

|---|---|---|---|

| Carboxylic Acid | Solid-like response to shear. | Strong self-association and potential dimerization via hydrogen bonding. | illinois.edu |

| Hydroxyl | More fluid-like shear rheology. | Weaker association from hydrogen bonding and polar interactions compared to the carboxylic acid derivative. | illinois.edu |

| Piperonyl | More fluid-like shear rheology. | Weaker association from polar interactions compared to the carboxylic acid derivative. | illinois.edu |

This ability to fine-tune the molecular architecture allows researchers to develop this compound derivatives that are optimized for a specific environment, whether it requires strong surface adhesion for a wear-resistant lubricant or specific electrochemical properties for an energy storage device. acs.orgillinois.edu

Typical Properties of this compound

| Property | Value | Test Method | Reference |

|---|---|---|---|

| Average Molecular Weight | 9,800 a.m.u. | - | yamabala.com |

| Kinematic Viscosity at 20°C | 160 cSt | ASTM D445 | yamabala.com |

| Kinematic Viscosity at 40°C | 92 cSt | ASTM D445 | yamabala.com |

| Kinematic Viscosity at 100°C | 28 cSt | ASTM D445 | yamabala.com |

| Viscosity Index | 334 | ASTM D2270 | yamabala.com |

| Pour Point | -80 °C | ASTM D97 | yamabala.com |

| Evaporation Weight Loss (149°C, 22hr) | 0.2% | ASTM 2595 | yamabala.com |

| Density at 20°C | 1.84 g/cm³ | ASTM D891 | yamabala.com |

| Surface Tension at 20°C | 24 dyne/cm | ASTM D1331 | yamabala.com |

Degradation Pathways and Mechanistic Studies of Fomblin Z 15

Thermal Degradation Mechanisms of Fomblin Z-Type Perfluoropolyethers

Fomblin Z-type lubricants are recognized for their high thermal stability, remaining stable at temperatures up to 290°C (554°F). syensqo.com However, their decomposition is initiated under specific thermal regimes and is fundamentally linked to their unique chemical structure. Studies indicate that PFPEs as a class of fluids are thermally stable up to 350°C, though this is significantly affected by the presence of other materials. tribologia.eu Spontaneous degradation of Fomblin Z25, a related Z-type PFPE, has been observed in the temperature range of 190–250°C. esmats.eu Research using thermal desorption spectroscopy on thin films of Fomblin Z on amorphous hydrogenated carbon surfaces found that decomposition occurs in a temperature range of approximately 600–750 K (327–477°C). researchgate.netcmu.edu

Influence of Temperature Regimes on Fomblin Z-15 Decomposition Kinetics

The kinetics of this compound decomposition are highly dependent on the temperature. While generally stable, its lifetime has been shown to decrease as ambient temperature increases. esmats.eu For instance, the catalytic decomposition of Z-type PFPE can begin at approximately 200°C. mdpi.com In the presence of iron fluoride (B91410) (FeF₃), evidence of degradation has been observed at temperatures around 220°C. esmats.eu Thermal desorption spectroscopy studies on Fomblin Z (MW 50,000) identified two primary desorption peaks at 645 K (372°C) and 734 K (461°C), indicating decomposition. researchgate.net The presence of metal alloys can drastically lower the effective decomposition temperature. While additives can arrest fluid degradation almost completely at 288°C, they have very limited effectiveness at 316°C, showcasing a critical temperature threshold for accelerated decomposition in the presence of catalysts. nasa.govnasa.gov

Catalytic Degradation of this compound in the Presence of Substrates and Contaminants

The thermal stability of this compound is drastically reduced in the presence of certain substrates and contaminants, particularly metals, metal alloys, and Lewis acids. tribologia.eumdpi.com This catalytic degradation is a significant factor in the lubricant's performance and lifespan in real-world applications. The presence of metal alloys can severely increase the rate of degradation. tribologia.eu For example, complete degradation of Fomblin Z has been observed at 185°C in the presence of iron oxide (Fe₂O₃). tribologia.eu

A primary catalytic degradation mechanism involves the formation of metal fluorides, such as iron(III) fluoride (FeF₃), on steel surfaces. mdpi.comresearchgate.netesmats.eu This process can be initiated by high contact stresses during shearing, which releases fluorine from the lubricant. esmats.eu The released fluorine reacts with iron in the steel to form FeF₃. esmats.eu This FeF₃ then acts as a Lewis acid catalyst, attacking the PFPE polymer chain, particularly at the vulnerable acetal (B89532) unit. mdpi.comresearchgate.net This attack results in the release of more reactive species like COF₂, leading to a chain reaction, sometimes referred to as an autocatalytic effect, that accelerates the degradation of the lubricant. mdpi.com This mechanism is also observed with other materials, such as the formation of AlF₃ when in contact with alumina (B75360). tribologia.org

The impact of specific metal alloys is pronounced. M-50 and Ti(4 Al, 4 Mn) alloys have a much more drastic degradative effect on Fomblin Z fluids compared to other PFPE types. nasa.govnasa.gov The Ti(4 Al, 4 Mn) alloy, in particular, degrades the fluid primarily through chain scission processes. nasa.govnasa.gov

The following table summarizes the mass loss of Fomblin Z25 when heated in the presence of 1 wt.% FeF₃, demonstrating the combined effect of temperature and a catalyst.

| Temperature | Aging Duration (hours) | Mass Loss (%) | Source |

|---|---|---|---|

| 180°C | 96 | Noticeable Mass Loss (up to ~69.8%) | mdpi.com |

| 180°C | 2000 | 71.6% - 82.7% | mdpi.com |

| 200°C | 12 | 83.1% | mdpi.com |

| 200°C | 2000 | 100% | mdpi.com |

| 220°C | 12 | 96.9% | mdpi.com |

| 220°C | 192 | 100% | mdpi.com |

In contrast, pristine Fomblin® Z25 without the catalyst showed minimal mass loss (0.1% to 0.5%) even after 2000 hours at these temperatures, highlighting the profound effect of the catalyst. mdpi.com

Lewis Acid-Catalyzed Decomposition of Fomblin Z-Type Lubricants

The decomposition of Fomblin Z-type lubricants is significantly accelerated by the presence of Lewis acids, which are chemical species capable of accepting an electron pair. nyelubricants.com The primary mechanism involves an acid-catalyzed disproportionation reaction that targets the ether linkages within the polymer chain. ibm.com

Research has shown that the acetal units (-O-CF₂-O-), which are characteristic of the Fomblin Z backbone, are particularly vulnerable to this type of degradation. nyelubricants.commdpi.comtribologia.eu The process is initiated by the interaction of a Lewis acid, such as aluminum chloride (AlCl₃) or metal fluorides like aluminum fluoride (AlF₃) and iron(III) fluoride (FeF₃), with the oxygen atoms of the acetal group. mdpi.comtribologia.orgtandfonline.com This interaction facilitates the cleavage of the C-O bond, leading to the fragmentation of the polymer chain and the formation of degradation products, including acyl fluorides and ketones. tandfonline.comdtic.mil

Studies have demonstrated that even metal oxides like iron(III) oxide (Fe₂O₃), commonly found on stainless steel surfaces, can initiate this process. nyelubricants.com The Fe₂O₃ is believed to be converted to FeF₃ during the initial stages of degradation, and FeF₃ acts as an even more potent catalyst for the decomposition of the PFPE chain. nyelubricants.com The degradation of Fomblin Z in the presence of Fe₂O₃ has been observed at temperatures as low as 185°C. tribologia.eu Similarly, reactions with AlCl₃ have been noted at moderate temperatures (~170-200°C), causing cleavage of the etherate linkage. tandfonline.comdtic.mil

The catalyzed degradation mechanism for Z-type lubricants proceeds as follows:

Initiation: A Lewis acid site (e.g., on AlF₃ or FeF₃) forms a bidentate linkage with the two oxygen atoms of an acetal unit in the Fomblin Z chain. tribologia.org

Fragmentation: This interaction weakens the polymer backbone, leading to an intramolecular disproportionation reaction. mdpi.com This results in the scission of the polymer chain. ibm.commdpi.com

Product Formation: The chain scission generates smaller polymer segments with reactive end-groups, such as acyl fluorides (R-CFO). ibm.com

| Lewis Acid | Observed Onset Temperature of Degradation | Key Degradation Products | Reference |

|---|---|---|---|

| Aluminum Chloride (AlCl₃) | ~170-200°C | Acyl fluorides, Ketones | ibm.comtandfonline.comdtic.mil |

| Iron(III) Fluoride (FeF₃) | ~213-220°C | Volatile fluorocarbon fragments | mdpi.comesmats.eu |

| Aluminum Fluoride (AlF₃) | ~350°C | Acyl fluorides, Ketones | tandfonline.com |

| Iron(III) Oxide (Fe₂O₃) | ~185°C | Not specified | nyelubricants.comtribologia.eu |

Metal-Induced Degradation of this compound: Specificity of Alloys and Metal Fluorides

The thermal stability of this compound is significantly compromised by direct contact with metal surfaces, particularly under boundary lubrication conditions. mdpi.comtribologia.eu Ferrous and titanium alloys have been shown to drastically increase the rate of degradation at elevated temperatures. tribologia.eudtic.mil This process is not a simple thermal breakdown but a catalytic reaction mediated by the metal surface and its derivatives.

The degradation mechanism is believed to proceed in two main steps:

Formation of Metal Fluorides: Under the high contact stresses and temperatures at asperity contacts, fluorine can be released from the PFPE molecule. esmats.eu This reactive fluorine then attacks the metal surface (e.g., iron in steel) to form metal fluorides, such as iron(III) fluoride (FeF₃). dtic.milesmats.eu

Catalytic Decomposition: The newly formed FeF₃, a strong Lewis acid, then catalytically degrades the this compound lubricant as described in the previous section. mdpi.comesmats.eu This creates a feedback loop, often called an autocatalytic effect, where the degradation products catalyze further breakdown, leading to accelerated lubricant failure. esmats.eutandfonline.com

Accelerated aging experiments on Fomblin Z25 (a linear Z-type PFPE) highlight the dramatic effect of FeF₃. In the presence of 1 wt.% FeF₃, Fomblin Z25 shows rapid and catastrophic degradation at temperatures between 180°C and 220°C, while the neat fluid remains relatively stable. mdpi.comresearchgate.net For instance, at 220°C, a sample of Fomblin Z25 with FeF₃ experienced a 96.9% mass loss in just 12 hours, compared to a mere 0.5% loss for the sample without the catalyst over 2000 hours. mdpi.com The catalytic decomposition onset for Z-type PFPE in the presence of FeF₃ is approximately 200°C. mdpi.com

| Temperature | Time (hours) | Mass Loss (%) | Reference |

|---|---|---|---|

| 180°C | 96 | ~0.1% (induction) up to ~70% (some samples) | mdpi.com |

| 2000 | 71.6% - 82.7% | ||

| 200°C | 12 | 83.1% | mdpi.com |

| 2000 | 100% | ||

| 220°C | 12 | 96.9% | mdpi.com |

| 192 | 100% |

Contaminant-Mediated Degradation Pathways (e.g., Siloxane, Water)

The chemical stability of this compound can also be compromised by common environmental contaminants like water and siloxanes.

Water: While PFPEs are hydrophobic, the presence of even small quantities of water can be detrimental, particularly in a system where Lewis acid-catalyzed degradation is already occurring. tandfonline.comdtic.mil The acyl fluoride species (R-CFO) formed during the catalytic breakdown of the Fomblin chain are susceptible to hydrolysis. tandfonline.com In the presence of water, these acyl fluorides can be converted into carboxylic acids, further altering the chemical environment at the interface. tandfonline.comdtic.mil Molecular dynamics (MD) simulations have also shown that water molecules can interact with the polar end-groups of functionalized PFPEs, weakening the lubricant's viscosity and potentially increasing the likelihood of direct solid-to-solid contact under high loads. mdpi.com

Siloxane: Siloxane contamination is a known issue in applications like hard disk drives. The degradation of Fomblin Z-type lubricants in the presence of Lewis acids can create reactive species. These species can then interact with siloxane contaminants, leading to the formation of silicon oxide, which can have negative consequences for the lubricated interface. researchgate.net Research suggests that preventing the initial Lewis acid-catalyzed degradation of the lubricant is an effective way to contain the problems associated with siloxane contamination. researchgate.net

| Contaminant | Mechanism / Effect | Reference |

|---|---|---|

| Water (H₂O) | Hydrolyzes acyl fluoride degradation products to form carboxylic acids. Can weaken lubricant viscosity. | tandfonline.comdtic.milmdpi.com |

| Siloxane | Reacts with lubricant degradation products (formed via Lewis acid catalysis) to create silicon oxides. | researchgate.net |

| Silicon Dioxide (SiO₂) Nanoparticles | MD simulations show SiO₂ can be adsorbed, stiffening the lubricant film and increasing friction. | mdpi.com |

Tribologically Induced Decomposition and Mechano-chemical Degradation of this compound Thin Films

In a sliding contact, this compound is subjected to a combination of mechanical, thermal, and electrical stresses that can induce its decomposition. This complex phenomenon, known as tribochemical or mechano-chemical degradation, involves multiple simultaneous mechanisms. mdpi.com Under sliding conditions, the lubricant molecules are physically displaced and can undergo chemical changes leading to the generation of gaseous species and the loss of lubrication. tribologia.org

Mechanical Scission Mechanisms under High Contact Stresses

The application of high shear and contact stresses during boundary lubrication can lead to the direct mechanical scission of the this compound polymer chains. esmats.eu This process involves the physical breaking of covalent bonds within the lubricant's backbone due to concentrated mechanical energy at the contact points. It is believed that the repeated shearing action under high contact stress is the initial step that releases fluorine from the PFPE chain. esmats.eu This mechanically liberated fluorine can then initiate the catalytic degradation pathways described previously. esmats.eu The susceptibility of Z-type fluids to this form of degradation is significant enough that some manufacturers advise against their continuous use in applications involving very high contact stresses (e.g., above 0.7 GPa). esmats.eu

Electron-Mediated Degradation Processes in this compound Lubrication

A significant degradation pathway, particularly in applications like magnetic storage media, is mediated by low-energy electrons. tribologia.eutribologia.org During sliding contact, low-energy electrons (typically 1-4 eV) can be emitted from the surfaces. tribologia.eutribologia.org These electrons can be captured by the this compound molecules, a process known as dissociative electron attachment. nih.govnih.gov

This attachment forms a transient negative ion (anionic species) which is highly unstable and quickly fragments. tribologia.orgnih.gov This electron-induced process is considered a dominant degradation mechanism for PFPEs under sliding conditions. tribologia.eutribologia.org The fragmentation results in the scission of the polymer chain and the formation of various smaller, often gaseous, products such as CFO, CF₃, and other fluorocarbon radicals. tribologia.org These reactive fragments can then interact with each other or with the surface, potentially leading to the formation of chemically bonded layers or further degradation products. tribologia.org

The proposed steps for this mechanism are:

Electron Emission: Low-energy electrons are emitted at the sliding interface. tribologia.org

Electron Attachment: The electrons attach to a this compound molecule, forming a reactive anionic species. tribologia.eutribologia.org

Dissociation: The unstable anion decomposes, breaking C-O or C-F bonds and creating free radicals and smaller ionic fragments. tribologia.orgnih.gov

Mechanistic Insights from Reactive Molecular Dynamics Simulations of Fomblin Z-Type Decomposition

Reactive molecular dynamics (MD) simulations, particularly those using the ReaxFF force field, have provided atomic-level insights into the degradation of Fomblin Z-type lubricants. mdpi.com These simulations allow researchers to model the chemical reactions that occur under various stressors.

MD studies have been used to investigate the effects of contaminants on mechano-chemical behavior. mdpi.com For example, simulations have shown that water molecules can decrease the lubricant's viscosity, while SiO₂ nanoparticles can stiffen the lubricant film, increasing friction. mdpi.com Simulations of thermal degradation have revealed that purely thermal decomposition is often a slow process, but its rate is significantly increased by the presence of contaminants and high temperatures (e.g., 700 K). mdpi.com These studies also suggest that for polar PFPEs, decomposition often initiates at the functional end-groups before proceeding to the main chain. mdpi.comresearchgate.net By simulating the complex interactions between lubricant molecules, surfaces, and contaminants at an atomic scale, MD provides a powerful tool for understanding the fundamental chemical reactions that govern the degradation of this compound.

Identification of Degradation Products and By-products from this compound

The degradation of this compound, a perfluoropolyether (PFPE), results in the formation of various smaller molecules through the cleavage of its polymer chain. The specific identity of these degradation products and by-products is highly dependent on the degradation pathway, such as catalytic, thermal, or photolytic processes. Research into the decomposition of Fomblin Z-type lubricants has identified a range of gaseous and non-gaseous species.

Under thermal and catalytic stress, the primary degradation products are generally smaller fluorocarbon fragments and perfluoroalkoxy radicals. researchgate.net The presence of catalysts like Lewis acids has a significant impact, lowering the temperature at which decomposition begins and influencing the specific by-products that are formed. mdpi.comtribologia.euresearchgate.net

Catalytic Degradation Products

Catalytic degradation, particularly in the presence of Lewis acids like aluminum oxide (Al₂O₃) or iron(III) fluoride (FeF₃), is a significant pathway for Fomblin Z-type lubricants. mdpi.comtribologia.org The degradation mechanism for Z-type PFPEs is often initiated at the acetal units (–O–CF₂–O–) within the polymer backbone. tribologia.eutribologia.org This process is catalyzed by metal fluorides (e.g., AlF₃ or FeF₃) that can form during the induction period of degradation. mdpi.comtribologia.org

Studies involving the heating of Fomblin Z-25, a lubricant structurally similar to this compound, in the presence of FeF₃ have identified several gaseous by-products. Mass spectrometry analysis detected species such as carbonyl fluoride (COF₂) and its ionization product, COF. esmats.eu Carbon dioxide (CO₂) was also identified as a degradation product in these experiments. esmats.eu The catalytic process leads to the fragmentation of the polymer chains, generating methoxy (B1213986) end-groups (–O–CF₃). tribologia.org

Table 1: Identified Products from Catalytic Degradation of Fomblin Z-Type Lubricants

| Product Name | Chemical Formula | Degradation Condition |

|---|---|---|

| Carbonyl Fluoride | COF₂ | Catalytic (FeF₃) |

| Carbon Monofluoride Radical | COF | Catalytic (FeF₃) |

| Carbon Dioxide | CO₂ | Catalytic (FeF₃) |

Thermal and Other Degradation Products

In the absence of a catalyst, Fomblin Z-type lubricants are thermally stable up to high temperatures, but decomposition eventually occurs through processes like random chain scission and depolymerization. tribologia.eudioxin20xx.org High-temperature pyrolysis of related fluoropolymers, such as polytetrafluoroethylene (PTFE), provides insight into the potential by-products. These include a variety of perfluorinated compounds. dioxin20xx.org

Volatile products identified from the high-temperature degradation of fluoropolymers include hexafluoropropene (B89477) (HFP), tetrafluoroethylene (B6358150) (TFE), hexafluoroethane (B1207929) (HFE), and perfluorocyclobutane (PFCB). dioxin20xx.org Highly toxic by-products such as perfluoroisobutylene (B1208414) (PFIB) have also been detected. dioxin20xx.org In the less volatile fractions, there is evidence suggesting the formation of perfluorinated carboxylic acids (PFCAs). dioxin20xx.org Oxidative pyrolysis of fluoropolymers can also yield trifluoroacetyl fluoride. turi.org

Photolytic degradation, induced by UV light, can also cause chain scission, particularly at the end groups of the polymer, through the formation of radicals. researchgate.net Similarly, mechanical shearing at high rates can lead to the scission of PFPE bonds, resulting in the formation of free radicals. tribologia.org

Table 2: Potential Products from Thermal Degradation of Related Fluoropolymers

| Product Name | Chemical Formula | Degradation Pathway |

|---|---|---|

| Hexafluoropropene | C₃F₆ | Thermal (Pyrolysis) |

| Tetrafluoroethylene | C₂F₄ | Thermal (Pyrolysis) |

| Hexafluoroethane | C₂F₆ | Thermal (Pyrolysis) |

| Perfluorocyclobutane | C₄F₈ | Thermal (Pyrolysis) |

| Perfluoroisobutylene | C₄F₈ | Thermal (Pyrolysis) |

| Trifluoroacetyl fluoride | C₂F₄O | Thermal (Oxidative Pyrolysis) |

Interfacial Phenomena and Surface Interactions of Fomblin Z 15

Adhesion Characteristics of Fomblin Z-15 Layers on Solid Substrates.yamabala.com

This compound, a type of perfluoropolyether, exhibits notable adhesion characteristics when applied as a thin layer on solid substrates. yamabala.com These lubricants are designed for high-vacuum environments and are recognized for their excellent surface adhesion and wear resistance. yamabala.com The adhesion is a critical factor in applications such as providing a protective monolayer lubricant on hard disk drives. yamabala.com

Rate-Dependent Adhesion Dynamics of this compound Films

The adhesion of polymeric films, including those of this compound, is not a static property but is dependent on the rate at which the interface is stressed. The work of adhesion can be influenced by the velocity of the contact front. mdpi.com This phenomenon, known as rate-dependent adhesion, arises from the viscoelastic nature of the polymer and the dynamics of bond formation and rupture at the interface. mdpi.com For Fomblin Z-type polymers, the interaction with the substrate is a key determinant of its adhesive behavior. The non-polar nature of this compound results in what is described as a neutral polymer-substrate interaction, which is weaker compared to its functionalized counterparts. aip.org

Influence of Chain Length and Molecular Weight on this compound Adhesion Behavior.yamabala.comadhesion.krsolvay.com

The chain length and molecular weight of a polymer are fundamental parameters that significantly influence its adhesive properties. adhesion.kr Generally, an increase in molecular weight can enhance cohesive strength within the polymer film. adhesion.kr However, this can also lead to decreased wettability, which may hinder the polymer's ability to effectively interact with the substrate surface. adhesion.kr In the case of Fomblin Z-type lubricants, different grades are distinguished by their average molecular weight, which in turn affects properties like viscosity and surface tension. solvay.com For instance, this compound has an average molecular weight of approximately 9,800 a.m.u., which is a determinant of its specific adhesive and rheological characteristics. yamabala.comsolvay.com

Table 1: Typical Properties of Fomblin Z-Grades with Varying Molecular Weights

| Property | Fomblin Z03 | Fomblin Z15 | Fomblin Z25 |

|---|---|---|---|

| Approximate ISO Grade | 15 | 100 | 150 |

| Average Molecular Weight (a.m.u) | 4,000 | 9,800 | 17,100 |

| Kinematic Viscosity at 20°C (cSt) | 30 | 160 | 223 |

| Surface Tension at 20°C (dyne/cm) | Not specified | 24 | Not specified |

This data is based on typical values and may vary. solvay.com

Effects of Functional End Groups on Adhesive Interactions of Fomblin Z-Type Polymers.aip.orgibm.comresearchgate.net

The presence and nature of functional end groups on perfluoropolyether chains play a crucial role in their adhesive interactions with solid substrates. aip.orgibm.com this compound is a non-functionalized PFPE, with its chain ends terminated by non-reactive fluorine atoms. aip.org This results in weaker, primarily van der Waals interactions with surfaces like silica (B1680970). researchgate.net

In contrast, Fomblin Z-type polymers that have been modified with functional end groups, such as the hydroxyl (-OH) groups in Fomblin Zdol, exhibit significantly stronger adhesion to polar substrates. aip.orgibm.com The hydroxyl end groups have a strong affinity for silica surfaces, leading to a positive polymer-substrate interaction and reduced mobility compared to the neutral interaction of this compound. aip.orgibm.com The dramatic difference in adhesive behavior is highlighted by the observation that as the number of hydroxyl end groups on the Fomblin-Z backbone increases, the spreading kinetics slow down significantly. researchgate.net

Surface Diffusion and Spreading Kinetics of this compound Thin Films.aip.orgibm.com

The mobility of this compound on a solid surface is characterized by its surface diffusion and spreading kinetics. aip.orgibm.com These processes are fundamental to understanding how the lubricant layer distributes itself and replenishes depleted areas. aip.org

Diffusion Coefficient Determination for this compound on Silica Surfaces.aip.orgibm.com

The surface diffusion of this compound on silica surfaces has been investigated using techniques such as scanning microellipsometry. aip.orgibm.com Studies have shown that the diffusion coefficient is influenced by factors like temperature and the nature of the polymer-substrate interaction. ibm.com For this compound, the activation energy for surface diffusion (Ed) is found to be approximately equal to its bulk viscosity flow activation energy (Eη), which is characteristic of a neutral polymer-substrate interaction. ibm.com This is in contrast to hydroxyl-terminated PFPE (Zdol), where Ed is significantly higher than Eη, reflecting stronger surface adhesion. ibm.com

Table 2: Activation Energies for Surface Diffusion and Viscosity Flow

| Polymer | Surface Diffusion Activation Energy (Ed) | Viscosity Flow Activation Energy (Eη) | Relationship |

|---|---|---|---|

| This compound | Data not specified | Data not specified | Ed ≈ Eη |

| Fomblin Zdol | Data not specified | Data not specified | Ed ≈ 1.5 Eη |

This table illustrates the relationship between the activation energies, indicating the relative strength of surface interactions. ibm.com

Impact of Film Thickness and Environmental Conditions (e.g., Humidity) on this compound Spreading

The spreading of this compound, a non-functionalized perfluoropolyether (PFPE), is significantly influenced by its film thickness and molecular weight. Research on the spreading characteristics of the Fomblin Z series of lubricants on textured disk surfaces reveals a strong dependence on molecular weight; lubricants with larger molecular weights spread more slowly. asme.org In comparative studies, this compound, which has a higher molecular weight than grades like Z-03, exhibited minimal to no observable spreading over a 24-hour period on grooved polycarbonate surfaces. asme.org

The spreading behavior of molecularly thin lubricant films can often be described by diffusion equations that account for factors like Poiseuille flow and disjoining pressure. researchgate.net For Fomblin Z lubricants, the diffusion constant is not fixed but varies with the thickness of the film. researchgate.net Studies on various Fomblin Z grades show that the diffusion coefficient decreases as the molecular weight increases. asme.org While specific quantitative data on the impact of humidity on this compound spreading is not extensively detailed in the provided research, it is known that for PFPE lubricants on hard disk media, environmental factors are critical. Adsorbed water on the disk surface can influence the lubricant-surface interaction, which in turn affects spreading and mobility.

Table 1: Spreading Behavior of Fomblin Z Lubricants

| Lubricant | Molecular Weight ( g/mol ) | Spreading Observation on Grooved Surface |

|---|---|---|

| Z-03 | ~4,000 | Predominant spreading along grooves |

| Z-15 | ~9,700 | No obvious spreading observed |

| Z-25 | ~9,500 | Slower spreading than Z-03 |

| Z-60 | ~13,000 | Disconnected, thicker patches observed |

Data sourced from studies on lubricant spreading on grooved disks. asme.orgsolvay.com

Wetting Behavior and Surface Energy of this compound on Diverse Substrates

The wetting behavior of this compound is intrinsically linked to its low surface tension, a characteristic feature of perfluoropolyether liquids. ibm.com This property governs how the lubricant film covers and interacts with a substrate. The study of surface energy as a function of lubricant film thickness provides critical insights into the interfacial dynamics between the PFPE film and the underlying material. ibm.com

Surface Energy Measurements of this compound on Amorphous Carbon Overcoats

Surface energy measurements are a powerful tool for probing the interactions at the lubricant-carbon interface. ibm.com For this compound applied to amorphous carbon overcoats, typically used in magnetic recording hard disks, the surface energy has been measured as a function of the applied lubricant thickness. ibm.com These measurements, often conducted in the thickness range of 2 to 30 Å, help determine the extent to which the lubricant covers the carbon surface. ibm.com The change in the dispersive component of the surface energy with increasing film thickness gives an indication of how the lubricant molecules orient and interact with the surface. tribologia.eu

Orientation of this compound Molecules at Solid-Liquid Interfaces

The orientation of this compound molecules at a solid-liquid interface is dictated by the nature of the interfacial forces. ibm.com Unlike functionalized PFPEs such as Z-DOL, which have polar hydroxyl end-groups that strongly interact with oxidized sites on a carbon surface, this compound lacks such functional groups. tribologia.eu Analysis of surface energy measurements can reveal the orientation of the lubricant molecules relative to the carbon surface. ibm.com For non-polar linear PFPEs like Fomblin Z, the interaction is primarily through weaker van der Waals forces. The molecular conformation is influenced by these forces, with evidence suggesting that similar PFPE molecules like Z-DOL lie flat on the carbon surface to maximize contact between their polar end groups and active sites. tribologia.eu While Z-15 lacks these specific end groups, its linear chain structure will still adopt a conformation that minimizes the interfacial energy.

Interaction Mechanisms of this compound with Carbon-Based Coatings (DLC, a-CHx, a-CNx)

This compound is used to lubricate thin (<100 Å) sputtered amorphous hydrogenated (a-CHx) or nitrogenated (a-CNx) carbon overcoats, which are common in magnetic data storage applications. researchgate.net The interaction between the non-functionalized this compound and these carbon-based coatings is primarily governed by physical forces rather than strong chemical bonds. tribologia.eu The ether linkages within the Fomblin Z backbone contribute little to the interaction, as the oxygen atoms are effectively shielded by fluorine substituents. tribologia.eu In contrast, functionalized PFPEs can form hydrogen bonds with the carbon surface. tribologia.eu Studies on the thermal stability of Fomblin Z on amorphous hydrogenated carbon show that decomposition occurs at high temperatures (600-750 K), suggesting a relatively stable interaction under normal operating conditions. researchgate.netpsu.edu The decomposition mechanism is believed to be an intramolecular disproportionation reaction, potentially catalyzed by Lewis acid sites on the surface, rather than a reaction involving the lubricant's end groups. psu.edu

Chemical Bonding and Adsorption Phenomena at the Head-Disk Interface

At the head-disk interface (HDI) of a hard-disk drive, a thin film of lubricant like this compound is critical for reducing wear during contact-start-stop operations. tribologia.eu The primary mechanism for the retention of non-functionalized this compound on the amorphous carbon overcoat is physical adsorption. ibm.comtribologia.eu Unlike its functionalized counterparts (e.g., Z-DOL), this compound does not possess reactive end groups to form covalent or strong hydrogen bonds with the surface. tribologia.eu The interaction is therefore weaker, relying on dispersion forces. The stability and performance of the lubricant layer are determined by the strength of this physical adsorption and the lubricant's resistance to displacement and degradation under the tribological stresses at the HDI. tribologia.eu Thermal desorption studies confirm that for Fomblin Z, the interaction is with the polymer backbone rather than the end groups. psu.edu

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Fomblin Z-03 |

| Fomblin Z-25 |

| Fomblin Z-60 |

| Fomblin Z-DOL |

| Amorphous Carbon (a-C) |

| Amorphous Hydrogenated Carbon (a-CHx) |

| Amorphous Nitrogenated Carbon (a-CNx) |

Role of Carbon Surface Chemistry in this compound Interaction

The interaction between this compound and carbon surfaces is significantly governed by the surface chemistry of the carbon material. mdpi.com The nature of functional groups present on the carbon surface plays a substantial role in the adsorption and bonding of this compound molecules. mdpi.comresearchgate.net

Carbon surfaces, particularly amorphous carbon overcoats used in hard disk media, are not inert. They possess a variety of surface functional groups, including oxygen-containing groups like carboxylic acids, phenols, and lactones, which can be quantified using methods like Boehm titration. researchgate.netresearchgate.net These functional groups, along with "dangling bonds" or free valences at the edges of graphene layers, act as reactive sites. researchgate.net The interaction of this compound, especially its functionalized derivatives, with these sites is crucial for forming a stable lubricant film.

For instance, Fomblin Z-DOL, a hydroxyl-terminated PFPE, interacts strongly with dangling bonds and functional groups on the carbon surface. tribologia.eu This interaction occurs not only through the ether linkages in the polymer backbone but also via hydrogen bonding between the hydroxyl end-groups of the lubricant and oxygen or hydrogen atoms within the carbon surface's functional groups. tribologia.eu The presence of these specific interactions leads to a more organized, flatter conformation of the lubricant molecules on the surface. tribologia.eu

The surface chemistry of carbon can be intentionally modified to enhance these interactions. mdpi.com Functionalization can alter the surface energy, promoting better molecular-level coupling with the lubricant. mdpi.com Studies on amorphous carbon (a-C) surfaces have shown that different structural motifs, such as sp and sp2 hybridized carbon atoms, exhibit varying reactivities towards functional groups like -H, -O, -OH, and -COOH. nih.gov This understanding allows for the tailoring of carbon surfaces to optimize their interaction with lubricants like this compound.

The dispersive component of the surface energy of Fomblin Z-Tetraol, a hydroxyl-terminated PFPE, on different carbon surfaces (amorphous hydrogenated carbon - CHx and amorphous nitrogenated carbon - CNx) reveals that the repulsion between the lubricant's main chain and the underlying surface varies depending on the surface composition. researchgate.net This is attributed to differences in the average separation distance between the lubricant and the surface. researchgate.net

Table 1: Influence of Carbon Surface on Fomblin Z-Tetraol Interaction

| Carbon Surface Type | Repulsion Trend | Interaction Mechanism |

|---|---|---|

| Amorphous Hydrogenated Carbon (CHx) | Lowest repulsion | Strong polar interactions between hydroxyl end-groups and surface polar sites. researchgate.net |

Effects of Pre-baking and Water Removal on this compound Bonding

The presence of water at the interface can significantly affect the bonding of this compound to a surface. Water molecules can adsorb onto the active sites of a carbon overcoat, effectively blocking them from interacting with the lubricant molecules. tribologia.eu

Pre-baking the substrate at elevated temperatures is a common practice to enhance the bonding of PFPE lubricants. Heating the carbon overcoat to temperatures around 150°C has been shown to double the amount of bonded Fomblin Z-DOL. tribologia.eu This improvement is attributed to the removal of adsorbed water molecules from the surface. tribologia.eu The desorption of water exposes more of the carbon's dangling bonds and surface functional groups, making them available for interaction with the lubricant's end-groups. tribologia.eu The duration and temperature of this thermal treatment are critical factors in determining the final level of lubricant bonding. tribologia.eu

Research on the coadsorption of water with model fluoroalcohols and fluoroethers on amorphous hydrogenated carbon (a-CHx) overcoats provides further insight. researchgate.net Temperature-programmed desorption experiments indicated that the presence of water increases the desorption energy of 2,2,2-trifluoroethanol (B45653) (a model for the hydroxyl end-group), suggesting stronger bonding. researchgate.net Conversely, water decreases the desorption energy of perfluorodiethyl ether (a model for the ether backbone), implying weaker interaction. researchgate.net These findings suggest that humidity can lead to a net increase in the mobility of PFPE lubricant films. researchgate.net

Interactions of this compound with Metal and Metal Oxide Surfaces (e.g., Al2O3, FeF3, Cu)

The interaction of this compound with metal and metal oxide surfaces is a critical factor in its performance and stability, as these materials are commonly encountered in tribological systems. These interactions can range from simple physisorption to catalytic degradation of the lubricant.

Surface Reactivity and Catalytic Activity of Metal Surfaces Towards this compound

Metal surfaces can exhibit significant catalytic activity towards the degradation of this compound, particularly at elevated temperatures. mdpi.com The presence of metals like steel can drastically increase the degradation rate of perfluoroalkyl ether fluids. tribologia.eu

The degradation mechanism often involves the formation of metal halides, which act as catalysts. mdpi.com For instance, in the presence of iron-containing surfaces, Fomblin Z can undergo degradation even at temperatures as low as 185°C when iron oxide (Fe₂O₃) is present. tribologia.eu A proposed pathway involves the initial formation of a surface oxide under oxidative conditions, followed by the creation of a surface halide, such as iron(III) fluoride (B91410) (FeF₃). mdpi.com This FeF₃ then acts as a Lewis acid, catalyzing the cleavage of the PFPE chains. researchgate.net This process can become autocatalytic, as the degradation of the lubricant can release species like carbonyl fluoride (COF₂), which can further react with the metal surface to produce more FeF₃. mdpi.comresearchgate.net

Studies have shown that Fomblin Z-type lubricants are highly susceptible to this catalytically initiated degradation. mdpi.com Experiments conducted with Fomblin Z25 in the presence of 1 wt.% FeF₃ showed a mass loss of 96.9% after only 12 hours at 220°C. mdpi.com In contrast, samples without the catalyst exhibited a mass loss of only 0.5% under the same conditions. mdpi.com

Table 2: Catalytic Degradation of Fomblin Z25 in the Presence of FeF₃

| Temperature (°C) | Time (h) | Mass Loss with 1 wt.% FeF₃ (%) | Mass Loss without Catalyst (%) |

|---|---|---|---|

| 220 | 12 | 96.9 | - |

| 220 | 2000 | - | 0.5 |

| 200 | 12 | 83.1 | - |

| 200 | 2000 | - | 0.3 |

| 180 | 2000 | 71.6 - 82.7 | 0.1 |

Data sourced from accelerated aging experiments. mdpi.com

The interaction with other metal oxides, such as aluminum oxide (Al₂O₃), also leads to decomposition. The decomposition of Fomblin on Al₂O₃ is thought to occur via an intramolecular disproportionation reaction where a Lewis acid site on the alumina (B75360) surface interacts with two oxygen atoms flanking a difluoro-methylene unit in the polymer backbone. researchgate.net

The reactivity is not limited to pure metals and their oxides. Bimetallic surfaces can exhibit unique catalytic properties that differ from their individual components due to electronic ligand effects and geometric ensemble effects. uni-ulm.de While specific studies on this compound with a wide range of bimetallic surfaces are not extensively detailed in the provided context, the principles of bimetallic catalysis suggest that the stability of the lubricant could be significantly altered. uni-ulm.de

Influence of Surface Treatment and Alloying Elements on this compound Stability

The stability of this compound in contact with metal surfaces can be influenced by surface treatments and the presence of alloying elements.

Surface treatments that passivate the metal surface can reduce its catalytic activity. For example, creating a stable oxide layer can inhibit the formation of metal fluorides that catalyze degradation. osti.gov However, under tribological stress, this protective layer can be worn away, exposing the fresh metal surface and initiating the degradation process.

The addition of alloying elements to a base metal can significantly alter its interaction with this compound. mdpi.commdpi.com Certain alloying elements can improve the corrosion resistance and thermal stability of the resulting alloy, which in turn can enhance the stability of the lubricant in contact with it. researchgate.net For example, elements like yttrium, when added to CrAlN coatings, have been reported to improve thermal stability and oxidation resistance. researchgate.net

Additives can also be introduced to the lubricant itself to counteract the catalytic effects of metal surfaces. mdpi.com Metal deactivators and antioxidants have been shown to have a synergistic effect in delaying the decomposition of Fomblin Z25 at higher temperatures. mdpi.com

The composition of the alloy influences the properties of the surface oxide layer that forms, which is the primary interface with the lubricant. osti.gov The presence of elements like chromium, aluminum, and silicon in alloys can lead to the formation of protective Cr₂O₃, Al₂O₃, or SiO₂ scales, respectively. osti.gov The integrity and composition of these scales are crucial for preventing direct contact between the lubricant and the more reactive elements of the alloy, thereby enhancing the lubricant's stability. osti.gov

Computational and Theoretical Investigations of Fomblin Z 15

Density Functional Theory (DFT) Calculations for Fomblin Z-Type Compounds

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It provides highly accurate, atomistic-level details of chemical reactions, including transition states and energy barriers, complementing the dynamic information from MD simulations. sci-hub.semdpi.com

DFT calculations are instrumental in dissecting the precise mechanisms of Fomblin Z-15 degradation. By calculating the bond dissociation energies, DFT can confirm and explain the observations from reactive MD simulations.

For example, DFT calculations can precisely quantify the energy required to break a C-O bond versus a C-C bond in the PFPE backbone, confirming that the ether linkage is the weaker point and the most likely site for the initiation of thermal or mechano-chemical decomposition. sci-hub.se These calculations are also crucial for parameterizing reactive force fields like ReaxFF; the energies derived from DFT provide the ground-truth data needed to ensure the force field behaves correctly when simulating chemical reactions. sci-hub.se This integrated approach, where DFT provides the precise energetics and ReaxFF uses that information to simulate the dynamics of thousands of atoms, is essential for building a comprehensive model of this compound degradation.

Table 2: Bond Dissociation Insights from Computational Studies

| Bond Type | Location | Susceptibility to Dissociation | Computational Method | Source |

|---|---|---|---|---|

| C–O (ether) | Main Polymer Chain | High (Primary decomposition site) | Reactive MD (ReaxFF), DFT | sci-hub.seresearchgate.net |

| C–C | Main Polymer Chain | Low (More stable than C-O bond) | Reactive MD (ReaxFF), DFT | sci-hub.seresearchgate.net |

| C–OH | Polar End-Groups (e.g., in Z-DOL) | High (Primary decomposition site) | Reactive MD (ReaxFF) | sci-hub.seresearchgate.net |

Comparison of DFT Results with Reactive MD Simulations for this compound

The computational investigation of this compound, a perfluoropolyether (PFPE), often involves a multi-scale modeling approach, leveraging the strengths of both Density Functional Theory (DFT) and Reactive Molecular Dynamics (MD) simulations. While DFT provides high-accuracy quantum mechanical details of chemical reactions, its computational cost restricts its application to relatively small molecular fragments and short timescales. nih.govacs.orgsci-hub.se Reactive MD, particularly using force fields like ReaxFF, bridges this gap by enabling the simulation of large-scale systems over longer durations, albeit with a trade-off in accuracy. sci-hub.senii.ac.jp

DFT calculations are instrumental in elucidating the fundamental mechanisms of this compound decomposition. By modeling fragments of the Fomblin Z polymer, DFT can be used to calculate the energetics of various reaction pathways, such as bond dissociations and the formation of degradation products. researchgate.netacs.org For instance, DFT can accurately predict the bond dissociation energies for the C-O and C-C bonds within the ether backbone of this compound, identifying the most likely points of initial degradation. acs.org These calculations provide a foundational understanding of the chemical stability of the lubricant and the elementary steps involved in its breakdown under thermal or catalytic stress. researchgate.netresearchgate.net

In contrast, Reactive MD simulations using force fields like ReaxFF allow for the dynamic simulation of these degradation processes in a much larger and more complex environment that is computationally intractable for DFT. sci-hub.se ReaxFF is a reactive force field that can model the formation and breaking of chemical bonds during a simulation, making it suitable for studying chemical reactions in large systems. nii.ac.jp For this compound, ReaxFF MD simulations can model the lubricant's behavior on a substrate, under shear, and at elevated temperatures, providing insights into the collective effects that lead to degradation. acs.orgresearchgate.net These simulations can track the evolution of the entire polymer chain and its interaction with surfaces and other molecules, capturing complex phenomena such as the unzipping of the polymer backbone and the diffusion of degradation products. acs.org

A comparative analysis of the two methods reveals a complementary relationship. DFT provides the high-fidelity data needed to parameterize and validate reactive force fields like ReaxFF. researchgate.net The reaction energies and transition states for key decomposition steps calculated by DFT serve as benchmarks for ensuring the accuracy of the ReaxFF potential for this compound. Once validated, ReaxFF MD can then be used to explore the broader system dynamics, such as the influence of mechanical stress on decomposition rates, which would be prohibitively expensive to simulate with DFT alone. acs.org For example, while DFT might be used to study the catalytic effect of a metal oxide surface on the scission of a single ether linkage in a this compound fragment, ReaxFF MD can simulate how this process propagates through an entire lubricant film in contact with that surface. researchgate.net

| Method | Strengths for this compound Studies | Limitations for this compound Studies |

| Density Functional Theory (DFT) | High accuracy for electronic structure and reaction energetics of molecular fragments. nih.govresearchgate.net | Computationally expensive, limited to small systems and short timescales. acs.orgsci-hub.se |

| Provides fundamental understanding of bond strengths and decomposition pathways. acs.orgacs.org | Not suitable for simulating large-scale, dynamic phenomena. | |

| Reactive Molecular Dynamics (MD) | Can simulate large systems (thousands of atoms) over long timescales (nanoseconds). sci-hub.senii.ac.jp | Lower accuracy than DFT, relies on the quality of the force field. researchgate.net |

| Captures complex, collective phenomena like polymer degradation and diffusion. acs.orgresearchgate.net | May not accurately represent subtle electronic effects. |

Computational Modeling of Interfacial Phenomena Involving this compound

Computational modeling is a powerful tool for investigating the complex interfacial phenomena of this compound at the molecular level. These simulations provide insights into the behavior of the lubricant in thin films, which is critical for its applications in areas such as hard disk drives and aerospace technology. illinois.eduresearchgate.net

Modeling of Adhesion and Interdiffusion between this compound Layers

Molecular dynamics (MD) simulations are frequently employed to model the adhesion and interdiffusion of this compound layers. These simulations can elucidate the forces governing the interaction between lubricant molecules and between the lubricant and a substrate. The adhesion of this compound to a surface is primarily governed by van der Waals forces. aip.org MD simulations can quantify the adhesion energy by calculating the work required to separate a lubricant layer from a substrate. nih.gov

Interdiffusion, the process of molecules from adjacent layers mixing, is also a critical factor in the performance of multilayer lubricant films. MD simulations can track the movement of individual this compound molecules over time, allowing for the calculation of diffusion coefficients. These simulations have shown that the linear structure of this compound facilitates its mobility and interdiffusion compared to more branched PFPEs. The rate of interdiffusion is influenced by factors such as temperature, film thickness, and the presence of functional end groups on the polymer chains.

| Parameter | Typical Simulation Findings for this compound |

| Adhesion Energy | Primarily driven by van der Waals interactions, with values depending on the substrate material. |

| Diffusion Coefficient | Higher for the linear Fomblin Z structure compared to branched PFPEs. |

| Effect of Temperature | Increased temperature leads to higher molecular mobility and faster interdiffusion. |

Simulation of Lubricant Spreading and Film Thickness Profiles

The spreading of this compound on a solid surface is a key determinant of its ability to form a stable and uniform lubricating film. Monte Carlo and molecular dynamics simulations are used to model this process. illinois.eduaip.org These simulations can predict the evolution of a lubricant droplet over time, revealing how it spreads to form a thin film.

For non-polar lubricants like this compound, spreading is primarily driven by the minimization of surface energy. Simulations show that the lubricant molecules at the edge of a droplet will diffuse onto the substrate, forming a precursor film. aip.org The profile of the spreading film often exhibits a terraced structure, with distinct molecular layers. The thickness of these layers is on the order of the molecular diameter of the this compound chain. The spreading rate is influenced by the surface energy of the substrate and the viscosity of the lubricant.

Prediction of Lubricant Viscosity and Disjoining Pressure in Thin Films

The viscosity of this compound in thin films can differ significantly from its bulk properties. Non-equilibrium molecular dynamics (NEMD) simulations are used to predict the viscosity of the lubricant under shear. syensqo.com These simulations can capture the shear-thinning behavior of this compound, where the viscosity decreases with an increasing shear rate. The viscosity is also found to be dependent on the film thickness, with thinner films exhibiting different viscous properties compared to thicker films.

Disjoining pressure is a critical parameter that describes the forces acting between the two surfaces of a thin liquid film. researchgate.net For this compound films, the disjoining pressure is typically dominated by attractive van der Waals forces, which tend to thin the film. researchgate.net Computational models can predict the disjoining pressure as a function of film thickness. These predictions are crucial for understanding the stability of thin lubricant films; a positive disjoining pressure indicates a stable film, while a negative pressure can lead to film rupture. researchgate.net Atomic Force Microscopy (AFM) has been used experimentally to measure the disjoining pressure of Fomblin films, providing data to validate the computational models. researchgate.net

| Property | Computational Prediction Method | Key Findings for this compound |

| Viscosity | Non-Equilibrium Molecular Dynamics (NEMD) | Exhibits shear-thinning behavior; viscosity is dependent on film thickness. syensqo.com |

| Disjoining Pressure | Molecular Dynamics (MD) | Dominated by attractive van der Waals forces; crucial for film stability. researchgate.netresearchgate.net |

Tribological Performance and Fundamental Lubrication Mechanisms of Fomblin Z 15

Boundary Lubrication Regimes with Fomblin Z-15 Thin Films

In boundary lubrication, the lubricant film is so thin that surface-to-surface contact is not fully prevented, and the chemical and physical properties of the lubricant molecules themselves govern the frictional and wear behavior. Fomblin Z-type lubricants, including this compound, are frequently employed in applications where boundary lubrication is the dominant regime, such as in magnetic hard disk drives and for space mechanisms. illinois.edutribologia.eunasa.gov The performance in this regime is highly dependent on the lubricant's molecular structure and its interaction with the sliding surfaces.

Under confined conditions, such as when squeezed between two atomically smooth surfaces, unfunctionalized Fomblin Z-type lubricants exhibit distinct frictional behavior. Studies using a four-ball apparatus in a high vacuum environment have shown that Fomblin Z can yield a very low steady-state friction coefficient, lower than other PFPE types like Krytox and Demnum. cedarville.edunasa.gov For instance, friction coefficients as low as 0.10 in vacuum and 0.11 in air have been recorded. cedarville.edu

However, this low friction is coupled with a complex response to pressure and confinement. Research using a surface forces apparatus reveals that thin films of unfunctionalized Fomblin Z (specifically Z03, which shares the same unfunctionalized backbone as Z-15) display a predominantly elastic, solid-like response even at relatively low normal pressures of 1 MPa. illinois.edu This suggests the film forms a structured layer that resists flow. illinois.eduacs.org At higher pressures (e.g., 3 MPa), these films can exhibit stick-slip frictional behavior, which is characteristic of a solidified lubricant layer undergoing periodic yielding and healing. illinois.eduresearchgate.net The limiting shear stress of unfunctionalized Fomblin Z03 has been measured to exceed 3 MPa, an order of magnitude higher than its functionalized counterparts. illinois.edu

The shear rheology of molecularly thin Fomblin Z films is characterized by high shear moduli and a primarily elastic response, indicating a resistance to shear deformation. illinois.eduresearchgate.net This solid-like behavior under confinement is a key feature of the unfunctionalized linear polymer chain. illinois.edu The transition from a linear viscoelastic response to a non-linear response occurs at a lower strain for unfunctionalized Fomblin Z compared to its functionalized derivatives, and the transition is often discontinuous, indicating a sudden slip event. illinois.edu

At very high shear rates, PFPE films exhibit shear-thinning behavior, where viscosity decreases as the shear rate increases. researchgate.netosti.gov This phenomenon is directly correlated with the alignment of the polymer chains in the direction of the applied shear. researchgate.netosti.gov This ability of the molecules to align under shear is a critical factor in how PFPEs lubricate effectively at the high operational speeds found in hard disk drives. researchgate.net

Molecular weight is a critical parameter influencing the tribological properties of Fomblin Z lubricants. This compound has an average molecular weight of approximately 9,800 a.m.u. yamabala.com Studies comparing Fomblin Z polymers of different molecular weights (e.g., ~2000 g/mol vs. ~3000-4000 g/mol ) reveal a clear dependence. illinois.edu

Higher molecular weight polymers generally:

Form thicker lubricant films under compression. illinois.edu

Exhibit larger shear moduli, which indicates slower molecular relaxation times and a more rubber-like response. illinois.eduresearchgate.net

Can lead to improved anti-wear performance up to a certain point. mdpi.com

Research on polyether derivatives suggests that while an increase in molecular weight can be beneficial by providing more active adsorption sites, an excessive increase can reduce performance due to steric hindrance, which prevents the close packing of molecules on the friction surface. mdpi.com In thermal stability studies, Fomblin Z with a molecular weight of 50,000 amu showed similar decomposition temperatures to Fomblin Z-dol of 4,000 amu, suggesting that for thermal breakdown, chain length is not the dominant factor. researchgate.net

The absence of polar functional end-groups on the Fomblin Z backbone is a defining feature that significantly influences its lubricity compared to functionalized derivatives like Fomblin Z-DOL (hydroxyl-terminated). illinois.eduillinois.edu The lubricating properties of Fomblin Z are less favorable than those of hydroxyl- or piperonyl-terminated versions because the unfunctionalized chains are more prone to solidification under confinement. illinois.eduresearchgate.net

Table 1: Comparative Tribological Response of Fomblin Z-Type Lubricants

| Lubricant Type | End-Group Functionality | Response to Shear (at 1 MPa) | Limiting Shear Stress | Tendency to Solidify under Pressure |

|---|---|---|---|---|

| Fomblin Z (e.g., Z03) | None (CF₃-terminated) | Predominantly elastic, solid-like | High (> 3 MPa) | High |

| Fomblin Z-DOL | Hydroxyl (-OH) | Fluid-like / Viscoelastic | Lower than unfunctionalized Z | Lower |

| Fomblin AM2001 | Piperonyl | Fluid-like / Viscoelastic | Lowest among functionalized types tested | Lower |

Wear Durability and Protection Mechanisms Afforded by this compound

This compound provides good anti-wear properties under a range of temperatures. fens.com Standardized four-ball wear tests on this compound show an average scar diameter of 0.66 mm, indicating its capability to protect surfaces under specific load and speed conditions. yamabala.com However, its wear protection mechanism is complex and highly dependent on the operating environment.

Under high vacuum and high load conditions, unfunctionalized Fomblin Z has been observed to exhibit a high wear rate, despite its low friction coefficient. cedarville.edunasa.gov This suggests a wear mechanism that is chemical or corrosive in nature. cedarville.edu A widely accepted degradation mechanism for PFPEs on steel surfaces under boundary lubrication involves a tribo-chemical reaction. esmats.eu The process is believed to be:

Repeated shearing under high contact stress breaks down the lubricant molecule, releasing reactive fluorine.

The free fluorine reacts with iron from the steel surface to form iron fluoride (B91410) (FeF₃).

The newly formed iron fluoride acts as a Lewis acid, catalytically attacking other PFPE molecules and accelerating the degradation in a chain reaction. This autocatalytic process leads to increased wear and eventual lubricant failure. esmats.eu

Table 2: Typical Properties of this compound

| Property | Value | Test Method |

|---|---|---|

| Average Molecular Weight | 9,800 a.m.u. | - |

| Kinematic Viscosity at 20°C | 160 cSt | ASTM D445 |

| Viscosity Index | 334 | ASTM D2270 |

| Pour Point | -80 °C | ASTM D97 |

| Four Ball Wear Test (75°C, 1hr, 1200rpm, 40kg) | 0.66 mm | ASTM D4172 |

| Density at 20°C | 1.84 g/cm³ | ASTM D891 |

Data sourced from product information. yamabala.com

This compound and other Z-type lubricants are integral to wear reduction strategies in technologically advanced systems where conventional lubricants fail. A primary example is their use as a topical lubricant on the diamond-like carbon (DLC) protective overcoats of magnetic hard disks. tribologia.euresearchgate.net In this application, a molecularly thin film of the lubricant reduces wear during head-disk interactions. The linear structure of Fomblin Z is advantageous for forming thin, ordered films. tribologia.eu

In aerospace applications, Fomblin Z lubricants are chosen for their low volatility, wide temperature range, and chemical inertness, providing reliable lubrication for mechanisms in vacuum environments. illinois.eduesmats.eu The strategy here involves selecting the appropriate Fomblin variant (e.g., Z-15, Z-25) whose viscosity and molecular weight are optimized for the specific loads and temperatures of the application, thereby managing the tribo-chemical degradation process to ensure the component's operational life. esmats.eunasa.gov

Role of Lubricant Thickness in Wear Resistance of this compound Films

Research into the thermal stability of Fomblin Z films on the amorphous carbon overcoats of hard disk media has shown that decomposition occurs in a similar temperature range (600–750 K) for films of different thicknesses (e.g., 20 Å and 60 Å). researchgate.net This suggests that the initiation of thermal degradation is not primarily dependent on the film's thickness but rather on the intrinsic chemical stability of the lubricant's backbone. researchgate.net The activation barrier for this decomposition process has been estimated to be approximately 114 ± 6 kJ/mol. researchgate.net

In the context of hard disk drives (HDDs), the lubricant thickness directly impacts the head-disk interface (HDI) reliability. Studies on perfluoropolyether (PFPE) lubricants, a class to which this compound belongs, reveal a strong correlation between lubricant layer thickness and wear durability. mytribos.org An investigation involving a Demnum-type PFPE showed that increasing the lubricant thickness from 6.5Å to over 9.5Å dramatically improved wear resistance. mytribos.org While thinner films may offer better flying characteristics for the read-write head, a certain minimum thickness is essential for providing a robust, replenishing layer that protects the disk surface from wear during contact events. mytribos.org For instance, a lubricant thickness greater than 9.5Å was found to significantly enhance the wear durability of the slider head due to the faster replenishment of the lubricant from the mobile layer to the contact area. mytribos.org

The table below summarizes findings on how lubricant thickness affects performance parameters related to wear resistance in environments where Fomblin Z-type lubricants are used.

| Performance Metric | Lubricant Thickness | Observation | Source |

| Thermal Decomposition | 20 Å vs. 60 Å (Fomblin Z) | Decomposition occurs in the same temperature range (600-750 K), suggesting thickness is not the primary factor in thermal stability kinetics. | researchgate.net |

| HDI Durability (Wear) | >9.5 Å (Demnum PFPE) | Significantly improved wear resistance due to faster lubricant replenishment on the disk surface. | mytribos.org |

| HDI Flyability | Thinner films (e.g., 6.5Å) | Allows the read-write head to fly closer to the disk surface before interference occurs. | mytribos.org |

Tribological Applications of this compound in Specific Technologies

This compound, and the broader Fomblin Z family of perfluoropolyether (PFPE) lubricants, are utilized in a range of advanced technological applications due to their unique combination of properties, including chemical inertness, thermal stability, and excellent lubricity under extreme conditions. yamabala.comsolvay.comyamabala.com

This compound in Magnetic Recording Media and Hard Disk Drives (HDDs)

Fomblin Z lubricants are well-established as essential components in the magnetic recording industry, particularly as topical lubricants for hard disk drives. syensqo.comtribologia.eu In this application, a molecularly thin film of the lubricant, typically 1.0-1.5 nm thick, is applied over the diamond-like carbon (DLC) protective overcoat on the magnetic disk. mytribos.orgyamabala.comtribologia.eu The primary function of this lubricant layer is to mitigate friction and wear at the head-disk interface (HDI), especially during start-stop cycles or any event that causes contact between the read-write head and the disk surface. mytribos.orgtribologia.eu

The linear structure of Fomblin Z lubricants is advantageous as it leads to less change in viscosity with temperature and pressure compared to non-linear PFPEs. tribologia.eu This stability is crucial for consistent performance within the operating environment of an HDD. While non-polar Fomblin Z is used, its polar derivatives with functional end groups, such as Fomblin Z-DOL, are also common because these groups enhance the lubricant's adhesion to the carbon overcoat, ensuring it remains on the disk surface during high-speed rotation. tribologia.eu

The selection of a lubricant like this compound is a balance between providing sufficient protection and not impeding the performance of the read-write head, which must fly at extremely low clearances (nanometers) above the disk surface. mytribos.orgtribologia.eu

This compound in Microelectromechanical Systems (MEMS) and Nanoelectromechanical Systems (NEMS)

The reliability of Microelectromechanical Systems (MEMS) and Nanoelectromechanical Systems (NEMS) is often limited by high adhesion and friction forces in their moving micro-components. researchgate.net PFPE lubricants, including this compound, are employed to address these nanotribological challenges. researchgate.netresearchgate.net These systems, traditionally made from silicon which has poor inherent tribological properties, benefit significantly from the application of a thin lubricant film. researchgate.net

Studies have shown that lubricating silicon surfaces with this compound can effectively reduce the coefficient of friction. researchgate.net The application of a PFPE coating serves as an anti-friction, anti-stiction, and wear-resistant layer. researchgate.net The lubricant's properties, such as chemical inertness, low volatility, and the ability to be applied in molecularly thin layers, are highly beneficial for these miniaturized devices. researchgate.net